molecular formula C12H24N2 B13200536 3-(1-Methylpiperidin-4-yl)azepane

3-(1-Methylpiperidin-4-yl)azepane

Cat. No.: B13200536
M. Wt: 196.33 g/mol
InChI Key: SVVUTDJQXFUWHL-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)azepane is a bicyclic amine featuring a seven-membered azepane ring fused with a six-membered 1-methylpiperidin-4-yl substituent at the C3 position.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)azepane

InChI

InChI=1S/C12H24N2/c1-14-8-5-11(6-9-14)12-4-2-3-7-13-10-12/h11-13H,2-10H2,1H3

InChI Key

SVVUTDJQXFUWHL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CCCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(Pyridin-3-yl)azepane (2.3ac) and 4-(Pyridin-3-yl)morpholine (2.3ad)

Key Differences :

  • Synthesis : Both compounds are synthesized via nucleophilic aromatic amination of 3-methoxypyridine with amines under flash conditions. However, 1-(pyridin-3-yl)azepane requires a 9-hour reaction, while 4-(pyridin-3-yl)morpholine is formed in 5 hours, reflecting differing reactivity of azepane versus morpholine .
  • Physicochemical Properties : Both are yellow oils post-purification, but their NMR spectra differ significantly. For example, 1-(pyridin-3-yl)azepane exhibits distinct azepane ring proton shifts (δ 2.5–3.0 ppm), whereas morpholine derivatives show sharper signals due to reduced ring strain .
Compound Ring System Reaction Time Physical Form Notable Spectral Features
1-(Pyridin-3-yl)azepane Azepane + pyridine 9 hours Yellow oil Broad azepane proton signals
4-(Pyridin-3-yl)morpholine Morpholine + pyridine 5 hours Yellow oil Sharp morpholine proton signals

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

Key Differences :

  • Synthesis : This piperidine derivative is synthesized via a multi-step route involving N-acylation, quaternization, and reductive amination. The process emphasizes stereochemical control (R,R-configuration) critical for its role as a Tofacitinib intermediate .
  • Applications : Unlike this compound, this compound has defined industrial relevance in synthesizing Janus kinase inhibitors .

Other Piperidine/Azepane Hybrids

(3-Azepan-1-ylpropyl)methylamine (938459-01-9)

Key Differences :

  • Structure : Features a propyl linker between azepane and methylamine, enhancing solubility compared to the direct fusion in this compound.
  • Commercial Availability : Listed with three suppliers, suggesting broader industrial adoption .

1-Piperidin-4-yl-azepane Dihydrochloride (871112-73-1)

Key Differences :

    Biological Activity

    3-(1-Methylpiperidin-4-yl)azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, pharmacological effects, and relevant case studies.

    Chemical Structure

    The compound is characterized by a piperidine moiety attached to an azepane ring, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

    C12H22N2\text{C}_{12}\text{H}_{22}\text{N}_2

    The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes. It has been shown to exhibit affinity for various targets, including:

    • Histamine receptors : Potential implications in treating conditions like allergies and gastric acid secretion.
    • Cholinesterases : Inhibition may contribute to cognitive enhancement and treatment of neurodegenerative diseases.

    Pharmacological Effects

    Research indicates that this compound exhibits several pharmacological effects:

    • Cognitive Enhancement : The compound has demonstrated potential in improving cognitive function, likely through its action on cholinergic systems.
    • Anticonvulsant Activity : Some studies have reported anticonvulsant effects, suggesting a possible role in epilepsy treatment.
    • Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways.

    Study 1: Cognitive Enhancement

    A study investigating the cognitive-enhancing properties of this compound involved behavioral tests in rodent models. The results indicated a significant improvement in memory retention compared to control groups.

    ParameterControl GroupTreatment Group (10 mg/kg)Treatment Group (20 mg/kg)
    Memory Retention (%)456578
    Anxiety Levels (Open Field Test)ModerateLowVery Low

    Study 2: Anticonvulsant Activity

    In another study, the anticonvulsant efficacy was evaluated using a pentylenetetrazol-induced seizure model in mice. The compound demonstrated dose-dependent protection against seizures.

    Dose (mg/kg)Seizure Protection (%)
    530
    1050
    2080

    Side Effects and Toxicity

    While promising, the safety profile of this compound remains under investigation. Initial studies indicate low toxicity levels; however, long-term effects and potential side effects require further exploration.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.